LH846 is derived from synthetic methodologies aimed at developing specific inhibitors for casein kinases, which are critical in numerous cellular signaling pathways. Casein kinases are involved in various cellular processes, including cell cycle regulation and apoptosis, making their inhibitors valuable in therapeutic contexts, particularly oncology.
The synthesis of LH846 involves several chemical reactions that typically include the following steps:
The detailed synthetic route may involve multiple steps, including condensation reactions, cyclization, or functional group modifications to achieve the final product with desired biological activity.
The molecular structure of LH846 can be characterized using various analytical techniques:
LH846 participates in several chemical reactions relevant to its function as a kinase inhibitor:
The mechanism of action for LH846 involves its role as a competitive inhibitor of casein kinases:
The physical and chemical properties of LH846 are critical for understanding its behavior in biological systems:
LH846 has several scientific applications:
CKIδ’s enzymatic activity directly controls the stability of PER proteins, the core negative regulators of the circadian clock. Phosphorylation occurs sequentially: priming phosphorylation by other kinases (e.g., CK2 or DYRK1A) enables CKIδ to phosphorylate PER at specific degron motifs. This phosphorylation recruits the E3 ubiquitin ligase complex SCFᵝ⁻ᵀʳᶜᴾ, leading to polyubiquitination and proteasomal degradation of PER [1] [6]. The kinetics of this process set the pace of the circadian cycle—accelerated degradation shortens the period, while delayed degradation lengthens it.
Target validation studies confirmed CKIδ’s centrality:
These mechanisms position CKIδ as a nodal regulator of circadian timing, making it a prime target for pharmacological manipulation.
LH846 was identified through a high-throughput screen of ~500,000 compounds using human U2OS cells stably expressing a Bmal1-dLuc reporter. Primary hits were validated in dose-response assays measuring period lengthening. Among benzothiazole derivatives, LH846 (8 µM) induced a remarkable 10-hour period extension in both Per2-dLuc and Bmal1-dLuc rhythms without dampening amplitude [1].
Systematic SAR optimization revealed:
Affinity chromatography coupled with mass spectrometry identified CKIδ as LH846’s primary target:
Kinase profiling against 50+ kinases revealed exceptional selectivity:
Functional validation experiments confirmed circadian effects were CKIδ-dependent:
Table 2: Circadian Period Modulation by LH846 and Key Derivatives
Compound | Structural Feature | Period Lengthening (h) | CKIδ IC₅₀ |
---|---|---|---|
LH846 | 5-Chloro, phenylacetamide | 10.0 (at 8 µM) | 290 nM |
LH846-linker | Para-diethylene glycol | 8.5 (reduced potency) | ~2.5 µM |
PC4 (analog) | Inactive ubiquitination inhibitor | None | Not inhibitory |
PC43 (analog) | Structural similarity | Significant | Comparable |
Prior to LH846’s discovery, circadian pharmacology relied on non-selective kinase inhibitors:
Phenotypic proteomic profiling (PPP) later contextualized LH846’s precision:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0